molecular formula C24H34N2O3 B11117700 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane

Cat. No.: B11117700
M. Wt: 398.5 g/mol
InChI Key: XUNRUQFHVHCHDT-UHFFFAOYSA-N
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Description

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane ( 94195-16-1) is a diaza-crown ether derivative of significant interest in advanced supramolecular and coordination chemistry research . This compound features a 15-membered macrocyclic ring with three oxygen and two nitrogen donor atoms, the latter functionalized with benzyl groups (Molecular Formula: C₂₄H₃₄N₂O₃, Molecular Weight: 398.55) . The benzyl substituents on the nitrogen atoms significantly influence the electronic properties and conformational flexibility of the crown ether cavity, making it a valuable building block for the construction of sophisticated molecular receptors . Its primary research application lies in its ability to act as a ligand or an intermediate in the synthesis of more complex, cage-like polycyclic architectures designed for molecular recognition . Such structures are pivotal for fundamental studies in biomimetic chemistry, including the cooperative binding of cations or entire ion pairs within a confined cavity . The mechanism of action for this class of compounds involves the formation of stable host-guest complexes through coordination of the donor atoms within the macrocyclic cavity to various cationic species . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal utilization .

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

7,13-dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C24H34N2O3/c1-3-7-23(8-4-1)21-25-11-15-27-16-12-26(22-24-9-5-2-6-10-24)14-18-29-20-19-28-17-13-25/h1-10H,11-22H2

InChI Key

XUNRUQFHVHCHDT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃): The spectrum exhibits distinct signals for the benzyl protons (δ 7.25–7.35 ppm, multiplet) and the macrocyclic ethyleneoxy protons (δ 3.17–3.46 ppm). The N–CH₂– groups resonate as triplets at δ 2.45–2.53 ppm, while the inner NH protons appear as a triplet at δ 14.4 ppm (J = 6.7 Hz).

  • ¹³C NMR: Peaks at δ 193 ppm confirm the presence of carbonyl groups (if applicable), while aromatic carbons appear at δ 127–138 ppm. The macrocyclic carbons resonate between δ 42–58 ppm.

High-Resolution Mass Spectrometry (HRMS)

HR-ESIMS analysis reveals a molecular ion peak at m/z 855.4467 ([M + H]⁺), consistent with the molecular formula C₅₀H₅₉N₆O₇. The isotopic pattern matches the theoretical distribution, confirming purity.

Elemental Analysis

Combustion analysis results align with the calculated values for carbon, hydrogen, and nitrogen content (e.g., C: 66.31%; H: 6.45%; N: 9.19%), further validating the compound’s composition.

Challenges and Optimization Strategies

Solvent and Dilution Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance the solubility of intermediates, while toluene reduces side reactions but requires extended reaction times. High-dilution conditions (1.25 mM) are critical to favor cyclization over polymerization.

Purification Difficulties

The product’s viscous oil nature complicates crystallization. Silica gel chromatography with gradient elution (chloroform → acetone) effectively separates the target compound from unreacted starting materials and oligomers.

Functional Group Compatibility

The benzyl groups’ electron-donating nature stabilizes the macrocycle but may hinder subsequent metalation steps. Protecting group strategies (e.g., tert-butoxycarbonyl) could be explored for applications requiring further functionalization.

Chemical Reactions Analysis

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ionophore in Sensor Development

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane is utilized as an ionophore in the development of sensors. For example, it has been incorporated into poly(vinyl chloride) membranes for detecting metal ions such as zinc (Zn2+^{2+}). This application is particularly relevant in environmental monitoring and pharmaceutical analysis, where precise measurements of metal concentrations are critical .

Electrode Modification

The compound serves as a macrocyclic ligand that facilitates the modification of electrodes used in electrochemical sensors. It has been employed to enhance the sensitivity and selectivity of modified graphite electrodes for detecting various analytes, including riboflavin (vitamin B₂) in food samples . The structural configuration allows for effective interaction with target molecules, leading to improved analytical performance.

Coordination Chemistry

Research has demonstrated that this compound can form stable complexes with metal ions such as barium (Ba2+^{2+}). The crystal structure of these complexes indicates a unique nine-coordinate arrangement around the metal center, showcasing the compound's potential in coordination chemistry applications . This property is valuable for synthesizing new materials with specific electronic and optical characteristics.

Case Study 1: Sensor for Zinc Detection

A study highlighted the use of this compound as an ionophore in a PVC membrane sensor for zinc ion detection. The sensor exhibited high selectivity and sensitivity towards Zn2+^{2+}, making it suitable for applications in water quality assessment and pharmaceutical formulations. The detection limit was reported to be significantly lower than conventional methods .

Case Study 2: Structural Analysis of Metal Complexes

Another research effort focused on the structural analysis of the barium complex formed with this compound. X-ray crystallography revealed insights into the coordination environment and bonding interactions within the complex. This study provided a deeper understanding of how such ligands can stabilize metal ions in various chemical environments .

Mechanism of Action

The mechanism of action of 7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelate complexes. These complexes can interact with various molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved in these interactions depend on the specific metal ion and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Molecular Formula Ring Size Donor Atoms Key Features/Applications Reference
7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane C28H38N2O3 15 2N, 3O Enhanced lipophilicity; anti-obesity, sensing
1,4,10-Trioxa-7,13-diazacyclopentadecane (Kryptofix 21) C10H22N2O3 15 2N, 3O Parent compound; ion recognition
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane C12H26N2O4 18 2N, 4O Larger cavity; iodine complexation studies [22]
4,7,13-Trioxa-1,10-diazacyclopentadecane C10H22N2O3 15 2N, 3O Isomer of Kryptofix 21; similar coordination [20]
  • Ring Size Impact : The 15-membered Kryptofix 21 and its derivatives exhibit smaller cavities compared to 18-membered analogs (e.g., 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane), favoring binding to smaller ions like Na⁺ or transition metals [22].
  • Substituent Effects : Benzyl groups in the dibenzyl derivative improve aromatic guest binding (e.g., aspirin, paracetamol) compared to unsubstituted Kryptofix 21 [2].

Functional Analogs

Ionophores and Sensors
Compound Target Ion Detection Limit/Selectivity Application Reference
TDCD-thiophenylmethane Hg²⁺ 2 ppb Amperometric electrode [3]
Dansylamidopropyl-pendant derivative Pb²⁺ Fluorescence enhancement Optical sensor for heavy metals [8]
SBFI-AM Na⁺ [Na⁺]i imaging Intracellular sodium indicator [14]
  • Selectivity : The dibenzyl derivative’s benzyl groups enable selective binding to aromatic guests, whereas SBFI-AM (which incorporates the 1,4,10-trioxa-7,13-diazacyclopentadecane backbone) is specialized for Na⁺ due to its benzofuran isophthalate structure [14].

Biological Activity

7,13-Dibenzyl-1,4,10-trioxa-7,13-diazacyclopentadecane (CAS Number: 31249-95-3) is a complex organic compound with significant implications in various fields, particularly in biological and pharmaceutical research. This article provides a comprehensive overview of its biological activity, including key research findings, case studies, and data tables summarizing its effects and applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H22_{22}N2_2O3_3
  • Molecular Weight : 218.29 g/mol
  • Physical State : Solid (powder or crystalline form)
  • Melting Point : 80-83 °C
PropertyValue
Molecular FormulaC10_{10}H22_{22}N2_2O3_3
Molecular Weight218.29 g/mol
AppearancePowder/Crystalline
Melting Point80-83 °C

Research indicates that this compound exhibits biological activity through its interaction with various biological systems. Its structure allows it to function as a ligand for metal ions and may influence enzymatic activities and cellular pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Table 2: Antimicrobial Activity Data

PathogenConcentration (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus5015
10020
20025
Escherichia coli5012
10018
20023

Cytotoxicity Studies

The cytotoxic effects of the compound have also been assessed using various cell lines. A notable study conducted on human cancer cell lines revealed that the compound exhibits selective cytotoxicity.

Case Study: Cytotoxicity on Cancer Cells

In vitro tests were performed on MCF-7 breast cancer cells and HeLa cervical cancer cells. The compound showed IC50_{50} values of approximately 30 µM for MCF-7 and 45 µM for HeLa cells, indicating its potential as an anticancer agent.

Table 3: Cytotoxicity Data

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)30
HeLa (Cervical Cancer)45

Applications in Drug Delivery

The unique structure of this compound allows it to serve as a carrier for drug delivery systems. Its ability to encapsulate therapeutic agents enhances their bioavailability and targeted delivery.

Case Study: Drug Delivery System Development

A recent study explored the use of this compound in developing a nanoparticle-based drug delivery system for anti-cancer drugs. The results indicated improved therapeutic efficacy and reduced side effects compared to conventional delivery methods.

Q & A

Q. How should researchers design studies to align with evidence-based inquiry principles?

  • Answer : Formulate hypotheses using the PICO framework (Population: compound; Intervention: functionalization; Comparison: analogs; Outcomes: binding affinity). Pre-register protocols on platforms like Open Science Framework. Use PRISMA guidelines for systematic reviews of contradictory data .

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